molecular formula C16H12O4 B091420 4-Benzoyl-3-hydroxyphenyl acrylate CAS No. 15419-94-0

4-Benzoyl-3-hydroxyphenyl acrylate

Cat. No. B091420
CAS RN: 15419-94-0
M. Wt: 268.26 g/mol
InChI Key: LJWQJECMFUGUDV-UHFFFAOYSA-N
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Description

4-Benzoyl-3-hydroxyphenyl acrylate is an organic compound with the chemical formula CH(COCH). It is a colorless solid that is soluble in organic solvents . This compound can be polymerized to form polybenzoylphenolic esters and copolymers, which have been shown to be both good absorbers of light and good surfactants .


Molecular Structure Analysis

This compound contains a total of 33 bonds; 21 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

This compound can be polymerized to form polybenzoylphenolic esters and copolymers . These materials have been shown to be both good absorbers of light and good surfactants .


Physical And Chemical Properties Analysis

This compound is a colorless solid that is soluble in organic solvents . It contains a total of 32 atoms; 12 Hydrogen atoms, 16 Carbon atoms, and 4 Oxygen atoms .

Scientific Research Applications

  • Synthesis and Characterization of Polymers and Their Metal Complexes : The compound can be polymerized to create polymeric materials that form complexes with metals like Cu(II) and Ni(II). These complexes exhibit properties like higher thermal stability and distinct crystalline structures (Nanjundan, Selvamalar, & Jayakumar, 2004).

  • UV Radiation Protection : Derivatives of this compound, such as BPBHA and BPBHMA, can be copolymerized with styrene to create materials with inherent protection against UV radiation. Their efficiency as UV stabilizers was confirmed through viscosity and irradiation studies (Seliger et al., 1999).

  • UV Absorbers in Polyblends : The compound can be homopolymerized or terpolymerized with other monomers to create polyblends with bound UV absorbers, which are efficient as UV stabilizers in ABS polyblends. This application is significant in enhancing the longevity and performance of plastics (Oo & Tahan, 1977).

  • Drug Release from Polymeric Hydrogels : In medical applications, derivatives of 4-Benzoyl-3-hydroxyphenyl acrylate have been used to synthesize crosslinkers for polymeric hydrogels. These hydrogels can control the release rate of drugs, with release rates dependent on various factors like crosslinking density and pH (Arun & Reddy, 2005).

  • Photocrosslinking and Reactivity : Derivatives of this compound have been studied for photocrosslinking properties, which are important in the development of photoresists and other light-sensitive materials. Their reactivity ratios with different monomers were also explored (Arun & Reddy, 2004).

  • Adhesive Properties for Leather : Copolymers of derivatives of this compound with glycidyl methacrylate have been synthesized and characterized. These polymers demonstrated potential as adhesives for leather, with varying properties based on composition (Selvamalar et al., 2004).

properties

IUPAC Name

(4-benzoyl-3-hydroxyphenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-2-15(18)20-12-8-9-13(14(17)10-12)16(19)11-6-4-3-5-7-11/h2-10,17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWQJECMFUGUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065884
Record name 4-Benzoyl-3-hydroxyphenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15419-94-0
Record name 2-Hydroxy-4-(acryloyloxy)benzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15419-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015419940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Benzoyl-3-hydroxyphenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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